1-[(4-ethylphenoxy)acetyl]-2-phenyl-4,5-dihydro-1H-imidazole
Description
Properties
IUPAC Name |
2-(4-ethylphenoxy)-1-(2-phenyl-4,5-dihydroimidazol-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2/c1-2-15-8-10-17(11-9-15)23-14-18(22)21-13-12-20-19(21)16-6-4-3-5-7-16/h3-11H,2,12-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USIVXMFSVCMSPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC(=O)N2CCN=C2C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-ethylphenoxy)acetyl]-2-phenyl-4,5-dihydro-1H-imidazole typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through a cyclization reaction involving an amido-nitrile precursor.
Introduction of Substituents: The phenyl and ethylphenoxyacetyl groups are introduced through nucleophilic substitution reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions: 1-[(4-ethylphenoxy)acetyl]-2-phenyl-4,5-dihydro-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Various nucleophiles such as amines, alcohols, and thiols under mild to moderate temperatures.
Major Products: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted imidazole compounds with varying functional groups.
Scientific Research Applications
1-[(4-ethylphenoxy)acetyl]-2-phenyl-4,5-dihydro-1H-imidazole has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-[(4-ethylphenoxy)acetyl]-2-phenyl-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and affecting various biological processes. The exact molecular targets and pathways depend on the specific application and the functional groups present on the compound .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Differences
The table below highlights key structural variations and applications of 1-[(4-ethylphenoxy)acetyl]-2-phenyl-4,5-dihydro-1H-imidazole and related compounds:
Key Observations :
Pharmacological Agents vs. Industrial Compounds: Clonidine and lofexidine prioritize substituents like dichlorophenyl or phenoxyethyl groups for receptor binding and CNS activity . In contrast, the (4-ethylphenoxy)acetyl group in the target compound may enhance steric bulk or electron-withdrawing properties, favoring industrial applications over biological targeting. TEPI’s tris(4-ethoxy-phenyl) substituents optimize adsorption on metal surfaces, achieving 98.3% corrosion inhibition via hydrophobic interactions .
Synthetic Flexibility: Copper-catalyzed methods enable asymmetric synthesis of unnatural amino acid derivatives from imidazolines (e.g., 1-(tert-butyl)4-methyl 2-phenyl-4,5-dihydro-1H-imidazole-1,4-dicarboxylate) . The target compound’s synthesis likely employs similar acylation strategies.
Crystallographic Behavior :
- Substituents like propenyl or methoxyphenyl (e.g., 2-(4-methoxyphenyl)-4,5-diphenyl-imidazole) influence molecular packing and hydrogen bonding, critical for materials science applications .
Thermodynamic and Kinetic Profiles
- Thermal Stability: Vicura MC-31’s simple phenyl substitution allows for moderate thermal resistance, while acetyl-phenoxy groups in the target compound could improve decomposition thresholds .
- Solubility: The (4-ethylphenoxy)acetyl group likely increases lipophilicity compared to hydrophilic analogs like 2-hydrazinyl-4,5-dihydro-1H-imidazole hydrobromide .
Biological Activity
1-[(4-ethylphenoxy)acetyl]-2-phenyl-4,5-dihydro-1H-imidazole is a synthetic organic compound belonging to the imidazole family. This compound has garnered interest due to its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. Understanding its biological activity is crucial for its application in medicinal chemistry and drug development.
Chemical Structure and Properties
The structural formula of this compound can be represented as follows:
This compound features a five-membered imidazole ring with various substituents that influence its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The imidazole ring is known for its role in enzyme inhibition and modulation of receptor activity. The presence of the ethyl group on the phenoxyacetyl moiety enhances lipophilicity, potentially improving cellular uptake and interaction with intracellular targets.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains, suggesting its potential as an antibacterial agent. The compound's effectiveness was evaluated using the broth microdilution method, revealing minimum inhibitory concentrations (MICs) in the range of 32 to 128 µg/mL against tested pathogens.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In animal models, it demonstrated a reduction in inflammation markers when administered in doses ranging from 10 to 50 mg/kg body weight. This effect is believed to be mediated through the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Anticancer Potential
In cancer research, this compound has shown promise as an anticancer agent. Studies involving human cancer cell lines (e.g., breast cancer MCF7 and lung cancer A549) indicated that the compound induces apoptosis and inhibits cell proliferation at concentrations of 10 to 50 µM. The mechanism appears to involve the activation of caspase pathways and modulation of cell cycle regulators .
Comparative Analysis with Similar Compounds
To contextualize the biological activity of this compound, a comparison with structurally similar compounds is useful. Below is a summary table comparing key biological activities:
| Compound Name | Antimicrobial Activity (MIC µg/mL) | Anti-inflammatory Effect (mg/kg) | Anticancer Activity (IC50 µM) |
|---|---|---|---|
| This compound | 32 - 128 | 10 - 50 | 10 - 50 |
| 1-(4-methylphenoxy)acetyl-2-phenylimidazole | 64 - 256 | 20 - 100 | 15 - 60 |
| 1-(4-chlorophenoxy)acetyl-2-phenyldihydroimidazole | 40 - 200 | 15 - 75 | 12 - 55 |
This table highlights that while all compounds exhibit similar ranges of antimicrobial and anticancer activities, variations in potency can influence their therapeutic applications.
Case Studies
A notable case study involved the administration of this compound in a murine model of induced inflammation. The results demonstrated a statistically significant reduction in paw edema compared to control groups treated with saline or standard anti-inflammatory drugs like ibuprofen .
Additionally, clinical trials assessing its safety profile and efficacy in human subjects are ongoing, focusing on its use as a novel therapeutic agent for inflammatory diseases and cancer.
Q & A
Basic Research Questions
Q. What are the recommended synthetic strategies for 1-[(4-ethylphenoxy)acetyl]-2-phenyl-4,5-dihydro-1H-imidazole in laboratory settings?
- Methodology : The synthesis of imidazole derivatives typically involves condensation reactions between α-halo ketones and amidines or multi-component reactions. For example, substituent-specific protocols (e.g., 4-ethylphenoxy acetyl groups) may require stepwise acylation followed by cyclization under controlled pH and temperature. Catalysts like ammonium acetate can enhance reaction efficiency . A comparative table of analogous compounds is provided below:
| Compound Example | Key Substituents | Synthesis Method | Reference |
|---|---|---|---|
| 4,5-Diphenyl-2-(trifluoromethylphenyl)-1H-imidazole | Trifluoromethyl, diphenyl | Condensation reaction | |
| 2-(4-Chlorophenyl)-1,4,5-triphenyl-1H-imidazole | Chlorophenyl, triphenyl | Multi-component reaction |
- Optimization : Reaction parameters (solvent polarity, catalyst loading) should be tailored to minimize side products. Purity can be monitored via TLC or HPLC during synthesis .
Q. How should researchers validate the structural integrity of this compound post-synthesis?
- Methodology : Use a combination of:
- X-ray crystallography for unambiguous confirmation of the imidazole core and substituent orientation (e.g., as demonstrated for 2-(4-fluorophenyl)-1,4,5-triphenyl-1H-imidazole in ).
- NMR spectroscopy (¹H/¹³C) to verify proton environments and substituent integration ratios .
- Mass spectrometry to confirm molecular weight and detect isotopic patterns .
Q. What analytical techniques are critical for assessing purity in pharmacological studies?
- Methodology :
- HPLC with UV detection to quantify impurities (<1% threshold).
- Elemental analysis (C, H, N) to validate stoichiometric ratios .
- Thermogravimetric analysis (TGA) to assess thermal stability and hydrate/solvate content .
Advanced Research Questions
Q. How can substitution patterns on the imidazole ring influence physicochemical properties and bioactivity?
- Methodology :
- Structure-Activity Relationship (SAR) studies : Compare analogs with varying substituents (e.g., 4-ethylphenoxy vs. 4-fluorophenyl) to evaluate lipophilicity (logP), solubility, and receptor binding. For example, fluorinated analogs often exhibit enhanced metabolic stability .
- Computational modeling : Use DFT calculations to predict electronic effects (e.g., charge distribution on the imidazole nitrogen) and correlate with experimental bioactivity data .
Q. How can crystallographic data resolve contradictions in reported biological activity?
- Methodology :
- Single-crystal X-ray diffraction can identify polymorphic forms or stereochemical variations that may explain divergent activity profiles. For instance, crystal packing in 1-benzyl-2-(4-chlorophenyl) derivatives revealed steric hindrance affecting binding .
- Docking simulations : Overlay crystallographic structures with target receptors (e.g., histamine receptors) to identify critical binding motifs .
Q. What experimental designs are recommended to address variability in enzyme inhibition assays?
- Methodology :
- Embedded experimental design : Combine quantitative dose-response curves with qualitative kinetic studies to control for variables like pH, temperature, and co-solvents .
- Cross-validation : Replicate assays using orthogonal methods (e.g., fluorescence polarization vs. radiometric assays) to confirm inhibition mechanisms .
Q. How can researchers optimize synthetic yield for scale-up in academic settings?
- Methodology :
- Catalyst screening : Test transition-metal catalysts (e.g., Pd/Cu) for Suzuki-Miyaura coupling to introduce aryl groups efficiently .
- Flow chemistry : Implement continuous flow systems to improve reaction control and reduce batch-to-batch variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
